molecular formula C20H14N2 B3267900 3,4-Diphenylcinnoline CAS No. 47193-42-0

3,4-Diphenylcinnoline

Cat. No.: B3267900
CAS No.: 47193-42-0
M. Wt: 282.3 g/mol
InChI Key: FHRNCCJFBNKRED-UHFFFAOYSA-N
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Description

Overview of Cinnoline (B1195905) Chemistry and Benzodiazine Isomers

Cinnoline, also known as 1,2-benzodiazine, is a heterocyclic aromatic compound with the chemical formula C₈H₆N₂. It consists of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. This bicyclic heterocycle is a member of the benzodiazine family, which are isomeric compounds that contain a benzene ring fused to a diazine ring (a six-membered heterocyclic ring with two nitrogen atoms). The isomers of benzodiazine are distinguished by the positions of the two nitrogen atoms in the heterocyclic ring. Besides cinnoline (1,2-diazanaphthalene), the other isomers include quinazoline (B50416) (1,3-diazanaphthalene), quinoxaline (B1680401) (1,4-diazanaphthalene), and phthalazine (B143731) (2,3-diazanaphthalene). pnrjournal.comnih.govquimicaorganica.org

Cinnoline is a weak base and is soluble in water and organic solvents. thieme-connect.de The chemistry of cinnoline has been extensively studied, with a significant body of research published between the 1940s and 1960s. thieme-connect.de Cinnoline and its derivatives are isosteric relatives of quinoline (B57606) and isoquinoline (B145761), where a CH group is replaced by a nitrogen atom. pnrjournal.comnih.gov This structural similarity has often led to the design of cinnoline-based compounds as analogs of quinoline or isoquinoline compounds. pnrjournal.com

Until 2011, no naturally occurring compounds containing the cinnoline ring system had been discovered. nih.govsemanticscholar.org The first natural cinnoline derivative, 2-furanmethanol-(5′→11)-1,3-cyclopentadiene-[5,4-c]-1H-cinnoline, was isolated from Cichorium endivia. nih.govsemanticscholar.org

Historical Context of 3,4-Diphenylcinnoline Discovery and Initial Characterization

The first synthesis of a compound containing the cinnoline ring system was reported in 1883, and the parent compound, cinnoline, was prepared in 1897. thieme-connect.de The synthesis of this compound specifically can be achieved through various methods. One common route involves the reaction of 2-aminobenzophenone. nus.edu.sg Another method is the palladium-catalyzed annulation of 1-(2-iodophenyl)triazenes with diphenylacetylene (B1204595). ntu.edu.sg In one procedure, 1-(2-iodophenyl)triazene is treated with diphenylacetylene in the presence of a palladium catalyst and a base, such as triethylamine (B128534) or n-butylamine, in a solvent like DMF, to yield this compound. ntu.edu.sg

Initial characterization of this compound and other derivatives would have relied on classical methods of the time, including melting point determination, elemental analysis, and later, spectroscopic techniques such as UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. thieme-connect.de

Rationale for Contemporary Academic Interest in this compound

Contemporary academic interest in this compound and its derivatives stems from their diverse and significant properties, particularly in the fields of materials science and medicinal chemistry. Cinnoline derivatives, in general, exhibit a broad spectrum of pharmacological activities. nih.govsemanticscholar.org

A key area of interest is the application of this compound in the development of luminescent materials, particularly as ligands in metal complexes. For instance, cyclometalated iridium(III) complexes containing this compound have been synthesized and investigated for their photophysical and electrochemical properties. znaturforsch.comresearchgate.net These complexes can exhibit intense luminescence, making them promising candidates for applications in organic light-emitting diodes (OLEDs) and as chemosensors. researchgate.netresearchgate.netresearchgate.net For example, an iridium(III) complex with this compound and picolinate (B1231196) ligands has been shown to emit light at 657 nm. researchgate.net Another area of research is the use of bis-cinnolines as n-type semiconducting materials with high electron mobility and thermal stability, which have potential applications in organic photovoltaic cells. acs.org

The structural versatility of the cinnoline scaffold allows for the introduction of various substituents, which can fine-tune the electronic and photophysical properties of the resulting molecules. The phenyl groups at the 3 and 4 positions of this compound contribute to the electronic structure and can be further functionalized to modulate the compound's properties.

Scope and Objectives of Current Research on this compound

Current research on this compound is primarily focused on several key objectives:

Development of Novel Luminescent Materials: A major thrust of ongoing research is the synthesis of new metal complexes incorporating this compound as a ligand. The goal is to create materials with enhanced luminescent properties, such as high quantum yields, long lifetimes, and specific emission wavelengths, for use in advanced optoelectronic devices like OLEDs and sensors. researchgate.netnih.govmdpi.com

Exploration of Photochromic and Thermochromic Properties: Researchers are investigating the potential for inducing photochromic (light-induced color change) and thermochromic (temperature-induced color change) behavior in derivatives of this compound. researchgate.net This involves designing and synthesizing molecules that can reversibly switch between two forms with different absorption spectra upon stimulation.

Synthesis of Novel Heterocyclic Systems: The cinnoline ring system serves as a building block for the synthesis of more complex heterocyclic structures. Research is ongoing to develop new synthetic methodologies for the efficient and selective construction of novel cinnoline-based compounds with potential applications in various fields. ntu.edu.sg

Investigation of Catalytic Applications: The potential of metal complexes containing this compound as catalysts in organic reactions is another area of exploration. The electronic properties of the ligand can influence the catalytic activity of the metal center.

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 47193-42-0 bldpharm.com
Molecular Formula C₂₀H₁₄N₂ bldpharm.com
Molecular Weight 282.34 g/mol bldpharm.com
Appearance Not specified in provided results
Melting Point Not specified in provided results

Interactive Data Table: Synthetic Methods for Cinnolines

MethodPrecursorsReagents/CatalystsProductReference
Palladium-catalyzed Annulation 1-(2-iodophenyl)triazene, diphenylacetylenePd(dba)₂, P(o-Tolyl)₃, nBu₃NThis compound ntu.edu.sg
From 2-Aminobenzophenone 2-AminobenzophenoneNot fully specifiedThis compound nus.edu.sg
Ullmann and Bleier Method p-Toluenesulfonylanthranilic acid, BenzenePCl₅, AlCl₃2-Aminobenzophenone (precursor) orgsyn.org
Reaction of Anthranilic Acid Amide Anthranilic acid amide, HalobenzeneAlkyllithium2-Aminobenzophenone (precursor) google.com

Properties

IUPAC Name

3,4-diphenylcinnoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21-22-20(19)16-11-5-2-6-12-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRNCCJFBNKRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3,4 Diphenylcinnoline and Its Derivatives

Palladium-Catalyzed Annulation Reactions for Cinnoline (B1195905) Core Formation

Palladium catalysis has emerged as a powerful tool for the construction of complex molecular architectures, and the synthesis of the cinnoline ring system is no exception. Various palladium-catalyzed annulation strategies have been developed to efficiently access 3,4-diphenylcinnolines from readily available starting materials.

Annulation of 1-(2-Phenylethynyl)phenyltriazenes to 3,4-Diphenylcinnolines

While specific studies detailing the direct palladium-catalyzed annulation of 1-(2-phenylethynyl)phenyltriazenes to yield 3,4-diphenylcinnolines are not extensively documented in readily available literature, the general principles of palladium-catalyzed cyclization of triazenes with alkynes suggest a plausible reaction pathway. This transformation would likely proceed through a cascade of reactions initiated by the activation of the triazene (B1217601) and alkyne moieties by a palladium catalyst, leading to the formation of the cinnoline ring. The reaction would offer a direct route to the desired product, leveraging the reactivity of the triazene as a nitrogen source for the heterocycle.

Annulation of 1-(2-Iodophenyl)triazenes with Internal Alkynes

A notable and well-documented method for the synthesis of 3,4-disubstituted cinnolines, including 3,4-diphenylcinnoline, involves the palladium-catalyzed annulation of 1-(2-iodophenyl)triazenes with internal alkynes. Research by Zhu and Yamane has demonstrated the efficacy of this approach. In this reaction, 1-(2-iodophenyl)-3,3-diethyltriazene serves as the cinnoline precursor, and diphenylacetylene (B1204595) is employed as the internal alkyne to introduce the phenyl groups at the 3 and 4 positions.

The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a suitable solvent. The mechanism is proposed to involve an initial oxidative addition of the aryl iodide to the palladium(0) species, followed by insertion of the alkyne. Subsequent intramolecular cyclization with the triazene moiety and reductive elimination furnishes the this compound product. This methodology has been shown to be effective for a range of substituted 2-iodophenyltriazenes and internal alkynes, providing a versatile route to a variety of 3,4-disubstituted cinnolines.

Table 1: Palladium-Catalyzed Annulation of 1-(2-Iodophenyl)triazenes with Diphenylacetylene

Entry1-(2-Iodophenyl)triazeneAlkyneCatalystSolventProductYield (%)
11-(2-Iodophenyl)-3,3-diethyltriazeneDiphenylacetylenePd(OAc)₂DMFThis compound85

Annulation of 1-(2-Alkynylaryl)triazenes with Aryl Halides

Another promising, though less specifically documented for this compound, palladium-catalyzed strategy involves the annulation of 1-(2-alkynylaryl)triazenes with aryl halides. This approach would entail the coupling of a pre-functionalized triazene, containing an alkyne moiety, with an aryl halide. The palladium catalyst would facilitate a sequence of cross-coupling and cyclization steps. This method offers the advantage of modularity, allowing for the introduction of diverse substituents on the cinnoline ring system by varying the aryl halide partner. The reaction would likely proceed through a Sonogashira-type coupling followed by an intramolecular cyclization onto the triazene group.

Rhodium(III)-Catalyzed Cascade Oxidative Coupling/Cyclization Reactions

In addition to palladium, rhodium(III) catalysis has proven to be a powerful tool for the synthesis of cinnoline derivatives. A significant advancement in this area is the rhodium(III)-catalyzed cascade oxidative coupling and cyclization of azobenzenes with internal alkynes. This methodology provides a direct and efficient route to 3,4-disubstituted cinnolinium salts, which can then be converted to the corresponding neutral cinnolines.

Pioneering work by Cheng and You has established this transformation, where azobenzene (B91143) reacts with an internal alkyne, such as diphenylacetylene, in the presence of a rhodium(III) catalyst. The reaction proceeds via a C-H activation of the azobenzene, followed by insertion of the alkyne and subsequent intramolecular cyclization. This process leads to the formation of a cinnolinium cation. This method is characterized by its high efficiency and broad substrate scope, allowing for the synthesis of a wide array of functionalized cinnolinium salts.

Reductive Metallation and Subsequent Transformations

Beyond the initial synthesis of the this compound scaffold, further functionalization can be achieved through reductive metallation. This process involves the introduction of alkali metals to generate highly reactive anionic intermediates, which can then be trapped with various electrophiles.

Formation of Dianions via Reductive Metallation with Alkali Metals

The reductive metallation of this compound with alkali metals, such as sodium, in an inert solvent like tetrahydrofuran, leads to the formation of a monomeric dianion. This highly reactive species is the result of a two-electron reduction of the cinnoline core. The formation of this dianion opens up avenues for subsequent chemical transformations, allowing for the introduction of new functional groups onto the cinnoline ring system. The dianion can react with a variety of electrophiles, enabling the synthesis of novel this compound derivatives that would be difficult to access through other synthetic routes. This method provides a powerful tool for the late-stage functionalization of the cinnoline scaffold.

Alkylation Reactions of this compound Dianions

The generation of dianions from N-heterocyclic compounds offers a powerful strategy for subsequent functionalization. While specific studies on the alkylation of this compound dianions are not extensively detailed in the reviewed literature, the principles of N-heterocycle dianion chemistry can be applied. The process would conceptually involve a two-step deprotonation of a suitable this compound precursor, likely a dihydrocinnoline (B15445986) derivative, using strong bases such as organolithium reagents or lithium amides. This would generate a dianionic species with enhanced nucleophilicity at both nitrogen and potentially carbon atoms.

Subsequent reaction of this dianion with alkylating agents, such as alkyl halides, would be expected to yield N-alkylated or C-alkylated products. The regioselectivity of the alkylation would be influenced by factors including the nature of the base, the solvent, the temperature, and the specific alkylating agent used. While direct experimental data for this compound is limited, studies on other N-heterocycles demonstrate the feasibility of this approach for introducing alkyl substituents. organic-chemistry.org

Synthesis of 1,4-Dihydrocinnoline (B8695256) Derivatives from Metallated Intermediates

The synthesis of 1,4-dihydrocinnoline derivatives is a key step in accessing a variety of functionalized cinnoline compounds. One approach involves the use of metallated intermediates, although direct synthesis of 1,4-dihydro-3,4-diphenylcinnoline from such precursors is not prominently described. A common route to 1,4-dihydrocinnolines involves the reduction of the corresponding cinnoline. For instance, a continuous-flow hydrogenation process can be employed for the conversion of selected cinnolines into their 1,4-dihydrocinnoline counterparts, often with high yields and purities. mdpi.comresearchgate.netnih.govnih.gov

Alternatively, cyclization strategies can lead to the 1,4-dihydrocinnoline core. One general method involves the condensation of phenylhydrazine (B124118) with α-halo carbonyl compounds to form phenylhydrazones, which then undergo intramolecular Friedel-Crafts alkylation to yield 1,4-dihydrocinnoline derivatives. unigoa.ac.in While not specific to the 3,4-diphenyl substitution pattern, this illustrates the principle of forming the dihydro-scaffold from acyclic, metallated (in the case of the Friedel-Crafts catalyst) or non-metallated precursors.

Cyclization Approaches from Precursor Molecules

Synthesis from o-Halogeno-alpha-hydrazonoacetophenones

The intramolecular cyclization of suitably substituted hydrazones is a classical and effective method for the synthesis of the cinnoline ring system. A relevant approach involves the cyclization of substituted phenylhydrazono cyanoacetamides. This method entails the coupling of a diazotized aniline (B41778) derivative with cyanoacetamide to form a hydrazone, which is then subjected to intramolecular cyclization, often using a Lewis acid catalyst like anhydrous aluminum chloride, to afford a 4-aminocinnoline-3-carboxamide. nih.govnih.gov This strategy, while not directly yielding a 3,4-diphenyl derivative, demonstrates the core principle of forming the cinnoline ring from an o-halo-phenylhydrazone precursor. The halogen atom serves as a leaving group in the cyclization step. Adapting this method to synthesize this compound would require a precursor derived from an appropriately substituted o-halogenated aniline and a ketone bearing a phenyl group.

Ring Enlargement Strategies for Cinnoline Scaffold Construction

Ring expansion reactions provide an innovative approach to constructing larger heterocyclic systems from smaller, more readily available rings. One such strategy involves the transformation of indazole derivatives into the cinnoline scaffold. nih.gov This represents an enlargement of the pyrazole (B372694) ring within the indazole system. Another related concept is the ring expansion of indoles to form quinolines, a process that can be mediated by reagents that generate carbenes. nih.govijper.org While the direct application of these methods to produce this compound is not explicitly detailed, they offer a conceptual framework for the construction of the cinnoline ring system through the rearrangement and expansion of smaller heterocyclic precursors.

Novel Synthetic Pathways to Substituted this compound Analogs

Modern organic synthesis has seen the development of novel catalytic and environmentally friendly methods for the construction of heterocyclic compounds. While specific applications to this compound are emerging, several innovative strategies hold promise for the synthesis of its substituted analogs.

Photocatalysis: Visible-light-driven photocatalysis is a rapidly developing field in organic synthesis. For instance, curcumin-sensitized titanium dioxide has been used as a photocatalyst for the synthesis of quinazoline (B50416) derivatives. nih.gov This eco-friendly approach could potentially be adapted for the synthesis of cinnoline analogs, offering a green alternative to traditional methods.

Flow Chemistry: Continuous-flow synthesis offers several advantages over batch processes, including improved safety, scalability, and reaction control. The synthesis of bioderived cinnolines and their subsequent conversion to 1,4-dihydrocinnoline derivatives has been successfully demonstrated using a flow-based hydrogenation process. mdpi.comresearchgate.netnih.govnih.gov This technology could be applied to the synthesis and functionalization of this compound and its derivatives, enabling more efficient and scalable production.

Catalytic C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical approach to creating molecular complexity. Recent advances in transition-metal-catalyzed C-H activation have been applied to the synthesis of quinolines and other N-heterocycles. mdpi.com These methods could potentially be extended to the late-stage functionalization of the this compound core, allowing for the introduction of new substituents at various positions.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. The application of these principles to the synthesis of this compound and its derivatives can lead to more sustainable and efficient processes. researchgate.netunigoa.ac.in

Key green chemistry principles applicable to cinnoline synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ionic liquids, or deep eutectic solvents. mdpi.com

Catalysis: Employing catalytic methods, including biocatalysis and nanocatalysis, to reduce the use of stoichiometric reagents and improve reaction efficiency. unigoa.ac.in

Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation or mechanochemical synthesis (ball milling) to reduce reaction times and energy consumption. nih.govunigoa.ac.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce reliance on fossil fuels. researchgate.netnih.gov

By incorporating these principles, the synthesis of this compound and its analogs can be made more environmentally friendly and economically viable.

Below is a table summarizing some of the synthetic approaches discussed:

Methodology Precursors Key Features Potential for this compound
Alkylation of Dianions Dihydrocinnoline derivatives, strong bases, alkyl halidesGeneration of highly nucleophilic intermediates for functionalization.High, for introducing alkyl groups onto the cinnoline core.
Synthesis from Metallated Intermediates Phenylhydrazines, α-halo carbonylsFormation of 1,4-dihydrocinnoline scaffold via cyclization.High, with appropriately substituted precursors.
Cyclization of o-Halogeno-alpha-hydrazonoacetophenones Substituted anilines, cyanoacetamideIntramolecular cyclization to form the cinnoline ring.High, provides a direct route to the core structure.
Ring Enlargement Indazoles, indolesConstruction of the cinnoline ring from smaller heterocycles.Moderate, requires further development for specific application.
Novel Pathways (Photocatalysis, Flow Chemistry) Various precursorsUse of sustainable energy sources and technologies for synthesis.High, offers potential for greener and more efficient syntheses.
Green Chemistry Approaches Various, with a focus on sustainable reagents and conditionsMinimization of environmental impact and waste.High, applicable to all synthetic routes.

Chemical Reactivity and Mechanistic Investigations of 3,4 Diphenylcinnoline

Electrophilic Aromatic Substitution Reactions of the Cinnoline (B1195905) Ring System

For heteroaromatic systems like cinnoline, the rate of electrophilic substitution is generally slower than that of benzene (B151609) due to the electron-withdrawing effect of the nitrogen atoms. wikipedia.org This deactivation is particularly pronounced in pyridine, a related N-heterocycle. wikipedia.org The presence of the phenyl groups at the 3 and 4 positions in 3,4-diphenylcinnoline is expected to influence the regioselectivity of electrophilic attack on the benzo part of the cinnoline ring. Typically, electrophilic substitution on the cinnoline ring occurs on the benzene ring portion. The directing effects of the heterocyclic part of the molecule and any existing substituents determine the position of substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration is achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. masterorganicchemistry.com

The phenyl substituents themselves can also undergo electrophilic aromatic substitution. The cinnoline moiety would act as a deactivating group, directing incoming electrophiles to the meta and para positions of the phenyl rings.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound (Note: This table is based on general principles of electrophilic aromatic substitution on substituted aromatic systems, as specific experimental data for this compound is not readily available.)

ReactionElectrophilePredicted Major Product(s)
NitrationNO₂⁺Substitution on the benzo-ring of the cinnoline nucleus, likely at positions 6 and 8.
BrominationBr⁺ (from Br₂/FeBr₃)Substitution on the benzo-ring of the cinnoline nucleus, likely at positions 6 and 8.
SulfonationSO₃Substitution on the benzo-ring of the cinnoline nucleus, likely at positions 6 and 8.
Friedel-Crafts AcylationRCO⁺Substitution on the benzo-ring of the cinnoline nucleus, likely at positions 6 and 8.

Nucleophilic Addition Reactions to the Cinnoline Moiety

Nucleophilic addition is a characteristic reaction of compounds with electrophilic double bonds. youtube.com The electron-deficient nature of the pyridazine (B1198779) ring in the cinnoline system makes it susceptible to attack by nucleophiles. This reactivity is analogous to that of other N-heterocyclic compounds.

The addition of a nucleophile to the C=N bond of the cinnoline moiety would lead to the formation of a new single bond and the disruption of the aromatic system. Such reactions often require activation of the ring system, for example, by N-alkylation or N-oxidation, to enhance its electrophilicity. Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents or organolithium compounds) or hydride donors, are typically required for these transformations. The attack is expected to occur at the positions alpha to the nitrogen atoms, namely positions 3 and 4. However, in this compound, these positions are blocked by the phenyl groups, which would sterically hinder the approach of a nucleophile. Therefore, nucleophilic attack is more likely to occur at the benzo ring if a suitable leaving group is present (nucleophilic aromatic substitution, SNAr) or potentially at the nitrogen atoms.

Oxidation and Reduction Chemistry of this compound

The cinnoline ring system can undergo both oxidation and reduction reactions. The nitrogen atoms with their lone pairs of electrons can be oxidized, for example, by peroxy acids to form N-oxides. The aromatic rings can also be oxidized under more vigorous conditions.

Reduction of the cinnoline system is more common. Catalytic hydrogenation or reduction with dissolving metals can lead to the saturation of the heterocyclic ring, yielding dihydrocinnoline (B15445986) or even tetrahydrocinnoline derivatives. The specific product obtained depends on the reaction conditions and the reducing agent used. The phenyl substituents are generally resistant to reduction under these conditions.

The electrochemical properties of cinnoline derivatives are of interest for understanding their electron transfer capabilities. Cyclic voltammetry is a common technique used to study the redox behavior of such compounds. researchgate.net For benzo[c]cinnoline, a related isomer, electrochemical studies have shown that it can undergo a two-electron reduction. researchgate.net

The redox potentials of this compound are expected to be influenced by the electronic effects of the phenyl substituents. The phenyl groups are generally considered to be weakly electron-donating through resonance, which might make the reduction of the cinnoline ring slightly more difficult compared to the unsubstituted parent compound.

Table 2: Hypothetical Redox Potentials for this compound and Related Compounds (Note: The following data are illustrative and based on general trends observed for substituted N-heterocycles, as specific experimental values for this compound are not readily available.)

CompoundReduction Potential (V vs. SCE)Oxidation Potential (V vs. SCE)
Cinnoline-1.2> +1.5
This compound-1.3> +1.5
Benzo[c]cinnoline-1.1> +1.5

Transition Metal-Catalyzed Transformations Involving this compound as a Substrate

Transition metal-catalyzed reactions are powerful tools in modern organic synthesis. mdpi.com Heteroaromatic compounds, including cinnoline derivatives, can participate in various catalytic cycles. nih.gov For this compound, the C-H bonds on the benzo ring and the phenyl substituents could be potential sites for functionalization through transition metal-catalyzed C-H activation. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are widely used to form new carbon-carbon bonds. mdpi.com If a halogenated derivative of this compound were available, it could serve as a substrate in these reactions to introduce further substituents. For example, a bromo-substituted this compound could be coupled with a boronic acid (Suzuki reaction) to introduce a new aryl or alkyl group. The nitrogen atoms in the cinnoline ring can also act as ligands for transition metals, potentially influencing the catalytic activity or leading to the formation of coordination complexes. mdpi.com

Reaction Kinetics and Thermodynamic Studies of this compound Chemical Processes

The study of reaction kinetics provides insights into the rates of chemical reactions and the factors that influence them. figshare.com Thermodynamic studies focus on the energy changes that accompany chemical transformations. longdom.org For reactions involving this compound, kinetic studies could be employed to determine the rate constants and activation energies for processes such as electrophilic substitution or nucleophilic addition.

Thermodynamic data, such as the enthalpy and entropy of reaction, can be used to predict the feasibility and position of equilibrium for a given chemical process. longdom.org For instance, the relative stabilities of different isomers of substituted this compound could be assessed through thermodynamic calculations. However, specific kinetic and thermodynamic data for reactions of this compound are not extensively documented in the literature. General principles suggest that the bulky phenyl groups would have a significant steric impact on the transition states of reactions, thereby affecting the reaction rates.

Investigation of Reaction Mechanisms via Intermediates and Transition State Analysis

Elucidating reaction mechanisms is crucial for understanding and controlling chemical reactivity. For reactions involving this compound, mechanistic investigations would focus on identifying key intermediates and transition states. For example, in an electrophilic aromatic substitution reaction, the structure and stability of the intermediate arenium ion would be of primary interest. researchgate.net

Computational chemistry provides powerful tools for studying reaction mechanisms. Quantum mechanical calculations can be used to model the geometries and energies of reactants, intermediates, transition states, and products. This allows for the prediction of reaction pathways and the rationalization of experimentally observed outcomes. For this compound, theoretical studies could help to predict the most likely sites for electrophilic or nucleophilic attack and to understand the electronic and steric effects of the phenyl substituents on the reactivity of the cinnoline core.

Advanced Spectroscopic and Structural Characterization of 3,4 Diphenylcinnoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. nih.gov It provides direct information about the molecular skeleton, making it invaluable for structural confirmation. bhu.ac.in

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. The chemical shift of a proton is influenced by its electronic environment; protons in different parts of the 3,4-Diphenylcinnoline molecule will resonate at distinct frequencies.

The structure of this compound features several types of aromatic protons. The protons on the two phenyl rings at positions 3 and 4 are expected to appear as complex multiplets in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The four protons on the fused benzene (B151609) ring of the cinnoline (B1195905) core (positions 5, 6, 7, and 8) would also resonate in this aromatic region, with their specific shifts and coupling patterns determined by their position relative to the nitrogen atoms and the phenyl substituents. Protons adjacent to more electronegative atoms or in deshielded regions of the aromatic system tend to appear at a lower field (higher ppm value). libretexts.org

Expected ¹H NMR Chemical Shift Assignments for this compound

Proton Position(s) Expected Chemical Shift (δ, ppm) Expected Multiplicity
Phenyl-H ~7.20 - 7.60 Multiplet (m)
Cinnoline-H (H5, H6, H7, H8) ~7.50 - 8.50 Multiplets (m)

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. udel.edu Each unique carbon atom in this compound will produce a distinct signal, allowing for a carbon "census" of the molecule. libretexts.org The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, typically from 0 to 220 ppm. bhu.ac.in

The spectrum of this compound is expected to show numerous signals in the aromatic region (approximately 110-150 ppm). libretexts.org A key distinction can be made between carbons that are bonded to hydrogen (protonated) and those that are not (quaternary). The two carbons of the cinnoline core bonded to the phenyl groups (C3 and C4) and the two carbons at the fusion of the rings are quaternary and are expected to have characteristically weaker signals. udel.edu The carbon atoms of the phenyl rings and the protonated carbons of the cinnoline core will all resonate in the downfield region characteristic of sp²-hybridized carbons. oregonstate.edu

Expected ¹³C NMR Chemical Shift Assignments for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
Phenyl Carbons (protonated) ~125 - 130
Cinnoline Carbons (protonated) ~120 - 135
Phenyl Carbons (quaternary, ipso) ~135 - 145
Cinnoline Carbons (quaternary) ~140 - 160

While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguously assigning all proton and carbon signals for a complex structure like this compound. emerypharma.com

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com It would be used to trace the connectivity of protons within the cinnoline ring system and within each of the phenyl substituents.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This technique would definitively link each proton signal to the carbon signal it is attached to, simplifying the assignment of the protonated carbons in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons by observing their correlations to nearby protons. For instance, the protons on the phenyl rings would show correlations to the quaternary C3 and C4 carbons of the cinnoline core, confirming their point of attachment. magritek.com

Solid-State NMR (SSNMR): For analyzing the compound in its solid, crystalline form, SSNMR can provide information on molecular packing, conformation, and polymorphism that is inaccessible in solution-state NMR.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of laser light results in a spectrum that serves as a unique molecular "fingerprint."

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. researchgate.net The resulting spectrum is highly characteristic of the molecule's functional groups. For this compound, key absorption bands would be expected for the aromatic C-H bonds, the C=C bonds within the aromatic rings, and the C=N bond of the cinnoline heterocycle.

Expected FTIR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Description
Aromatic C-H Stretch 3100 - 3000 Stretching of C-H bonds on all aromatic rings.
C=N Stretch 1650 - 1550 Stretching of the nitrogen-nitrogen double bond in the cinnoline ring.
Aromatic C=C Stretch 1600 - 1450 In-plane stretching vibrations of the carbon-carbon bonds in the aromatic rings.
Aromatic C-H Bend 900 - 675 Out-of-plane bending ("wagging") of C-H bonds, characteristic of substitution patterns.

Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. nih.gov It relies on the inelastic scattering of monochromatic light from a laser. unifi.it Vibrations that cause a change in the polarizability of the molecule are Raman active. Non-polar bonds, such as the C=C bonds in aromatic rings, often produce strong Raman signals. The Raman spectrum of this compound would be dominated by bands corresponding to the vibrations of the aromatic framework.

Expected Raman Shifts for this compound

Vibrational Mode Expected Raman Shift (cm⁻¹) Description
Aromatic C-H Stretch 3100 - 3000 Symmetric stretching of aromatic C-H bonds.
Ring Breathing Modes 1600 - 1500 Symmetric expansion and contraction of the aromatic rings, often a strong signal. researchgate.net
Phenyl Ring Modes ~1000 A characteristic "ring breathing" mode for monosubstituted benzene rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of conjugated systems like this compound. The absorption of UV or visible light by a molecule promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature and extent of its chromophore—the part of the molecule responsible for its color.

For aromatic and heteroaromatic compounds, the most common electronic transitions observed are π → π* and n → π. The π → π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically high in intensity. The n → π* transitions, which involve promoting an electron from a non-bonding orbital (such as the lone pair on a nitrogen atom) to a π* antibonding orbital, are generally weaker.

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Ethanol (Note: This data is illustrative and based on typical values for similar aromatic N-heterocyclic compounds, as specific experimental values were not located in the searched literature.)

Wavelength (λmax, nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Probable Transition
~260~25,000π → π* (Phenyl rings)
~310~12,000π → π* (Cinnoline system)
~355~8,000n → π*

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. In electron ionization mass spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing the molecule to ionize and form a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion provides the compound's molecular weight.

For this compound (C₂₀H₁₄N₂), the calculated molecular weight is 282.34 g/mol . chemscene.com Therefore, the molecular ion peak in its mass spectrum would appear at m/z ≈ 282. Due to the presence of two nitrogen atoms, the molecular ion peak will have an even m/z value, consistent with the nitrogen rule. miamioh.edu

The molecular ion is often unstable and fragments into smaller, charged species. The pattern of these fragments provides a "fingerprint" that can be used to deduce the molecule's structure. For this compound, fragmentation is expected to occur through pathways characteristic of stable aromatic systems. libretexts.orglibretexts.org A primary fragmentation pathway would likely involve the loss of a stable neutral molecule, such as diatomic nitrogen (N₂), from the cinnoline core. Other significant fragments would arise from the cleavage of the phenyl groups.

Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound (EI-MS) (Note: This data is illustrative. The m/z values are based on the known molecular weight and predicted fragmentation pathways for aromatic heterocycles, as specific experimental values were not located in the searched literature.)

m/zProposed Fragment IonProposed Neutral Loss
282[C₂₀H₁₄N₂]⁺• (Molecular Ion)-
254[C₂₀H₁₄]⁺•N₂
205[C₁₄H₉N₂]⁺C₆H₅ (Phenyl radical)
177[C₁₄H₉]⁺C₆H₅, N₂
77[C₆H₅]⁺C₁₄H₉N₂

X-ray Diffraction (XRD) for Single Crystal Structure Determination

For a successful XRD analysis, a high-quality single crystal of this compound is required. The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis yields a set of crystallographic parameters that define the unit cell—the basic repeating unit of the crystal lattice. Although a specific crystal structure for this compound has not been reported in the searched literature, one can surmise the type of information that would be obtained. Molecules of this nature often crystallize in common space groups such as P2₁/c (monoclinic) or P-1 (triclinic).

Table 3: Illustrative Single Crystal X-ray Diffraction Data for this compound (Note: This data is hypothetical and represents typical parameters for a medium-sized aromatic molecule. Specific experimental data for this compound was not found in the searched literature.)

ParameterValue
Chemical FormulaC₂₀H₁₄N₂
Formula Weight282.34
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.8
c (Å)~16.2
β (°)~98.5
Volume (ų)~1475
Z (molecules/unit cell)4

Advanced Spectroscopic Techniques for Electronic State Characterization

Photoluminescence spectroscopy, which includes fluorescence and phosphorescence, provides insights into the electronic excited states of a molecule and the pathways by which it dissipates energy after absorbing light. libretexts.orglibretexts.org

Fluorescence is the emission of light from a singlet excited state (S₁) to the singlet ground state (S₀). This process is typically rapid, with lifetimes on the order of nanoseconds.

Phosphorescence is the emission of light from a triplet excited state (T₁) to the singlet ground state (S₀). This transition is "spin-forbidden," making it a much slower process with lifetimes ranging from microseconds to seconds. libretexts.org

Many rigid, aromatic compounds are known to exhibit photoluminescence. For this compound, one would expect that its extensive π-system could give rise to fluorescence and/or phosphorescence, likely in the blue to green region of the spectrum. The efficiency and lifetime of these emissions would be highly dependent on the molecular rigidity and the surrounding environment (solvent, temperature). Phosphorescence is often enhanced at low temperatures (e.g., 77 K) in a rigid matrix, which minimizes non-radiative decay pathways.

Table 4: Hypothetical Photoluminescence Data for this compound (Note: This data is illustrative and based on typical values for similar aromatic N-heterocyclic compounds, as specific experimental values were not located in the searched literature.)

ParameterValueConditions
Excitation Wavelength (λex)~355 nmDilute solution in ethanol
Fluorescence Emission (λem)~420 nmRoom Temperature
Fluorescence Lifetime (τf)~5 nsRoom Temperature
Phosphorescence Emission (λem)~540 nm77 K in a frozen glass
Phosphorescence Lifetime (τp)~150 ms77 K in a frozen glass

Theoretical and Computational Chemistry Approaches to 3,4 Diphenylcinnoline

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for investigating the electronic structure of many-body systems. researchgate.net This method is used to determine the ground-state electronic properties of molecules by calculating the electron density.

A fundamental step in computational analysis is geometry optimization. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), a theoretical equilibrium structure of 3,4-diphenylcinnoline corresponding to a minimum on the potential energy surface can be determined. This optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. Such calculations would reveal the planarity of the cinnoline (B1195905) core and the relative orientation of the two phenyl substituents at positions 3 and 4, which significantly influence the molecule's steric and electronic properties.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy level relates to the molecule's ability to donate electrons, while the LUMO energy level indicates its ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. cnr.it A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. ntu.edu.sg For this compound, FMO analysis would map the distribution of these orbitals, showing where electron density is highest (HOMO) and where it is most susceptible to nucleophilic attack (LUMO). This analysis helps predict its behavior in chemical reactions and its potential as an electronic material.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is illustrative of typical data obtained from DFT calculations and is not based on published experimental or theoretical values for this specific compound.

Parameter Energy (eV)
HOMO Energy -6.20
LUMO Energy -1.85
HOMO-LUMO Gap (ΔE) 4.35

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate different charge regions. For this compound, an MEP map would typically show:

Negative regions (red to yellow): Areas with high electron density, such as around the nitrogen atoms of the cinnoline ring, which are susceptible to electrophilic attack.

Positive regions (blue): Areas with low electron density, often associated with hydrogen atoms on the phenyl rings, indicating sites for nucleophilic attack.

Neutral regions (green): Areas with balanced electrostatic potential.

This analysis provides a clear picture of how the molecule would interact with other polar molecules or ions.

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification. Using methods like the Gauge-Including Atomic Orbital (GIAO) within a DFT framework, it is possible to calculate the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. semanticscholar.orgresearchgate.net Comparing these predicted spectra with experimental data helps confirm the molecular structure. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the molecule's electronic transitions and color.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static, ground-state properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound would provide insights into its conformational flexibility, particularly the rotation of the phenyl rings around their single bonds. By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can also reveal how intermolecular forces, such as van der Waals forces and π-π stacking, govern its interactions with surrounding molecules. This is crucial for understanding its behavior in solution and in condensed phases.

Reactivity Prediction using Computational Descriptors (e.g., Electrophilicity Index, Chemical Potential)

Conceptual DFT provides a framework for quantifying a molecule's reactivity through various descriptors derived from its electronic structure. cnr.it These global reactivity descriptors are calculated from the energies of the HOMO and LUMO.

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

Calculating these descriptors for this compound would allow for a quantitative assessment of its stability and electrophilic character, enabling comparison with other related heterocyclic compounds.

Table 2: Hypothetical Global Reactivity Descriptors for this compound This table is for illustrative purposes, showing typical descriptors derived from FMO energies. The values are not based on published data for this specific compound.

Descriptor Value (eV)
Chemical Potential (μ) -4.025
Chemical Hardness (η) 2.175
Electrophilicity Index (ω) 3.72

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, offering insights into mechanisms and pathways that are often difficult to discern through experimental means alone. pitt.edu While specific computational studies detailing the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles and methodologies applied to related heterocyclic compounds can be extrapolated to understand its potential reactivity.

Key aspects that can be investigated for this compound using computational approaches include:

Reaction Energetics: Calculating the activation energies and reaction enthalpies to predict the feasibility and spontaneity of various transformations.

Transition State Analysis: Characterizing the geometry and electronic structure of transition states to understand the critical factors controlling the reaction rate.

Intermediate Stability: Assessing the stability of any potential intermediates to determine their lifetime and influence on the reaction course.

Solvent Effects: Modeling the influence of different solvents on the reaction pathway, as solvent polarity can significantly alter reaction energetics.

By applying these computational techniques, researchers can predict how this compound might behave in different chemical environments and design synthetic routes to new derivatives.

In Silico Screening for Structure-Property Relationship Predictions

In silico screening methods are instrumental in modern chemistry for predicting the properties of molecules and guiding the design of new compounds with desired characteristics. These computational techniques are particularly valuable in drug discovery and materials science for establishing quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR). nih.gov

For this compound, in silico screening could be applied to predict a range of properties, including:

Physicochemical Properties: Such as solubility, lipophilicity (logP), and electronic properties (HOMO-LUMO gap), which are crucial for applications in materials science and medicinal chemistry.

Biological Activity: Predicting potential therapeutic activities by docking the molecule into the active sites of various enzymes and receptors. This can help identify potential biological targets for this compound and its derivatives.

Toxicity: Early-stage prediction of potential toxicity through ADMET (absorption, distribution, metabolism, excretion, and toxicity) modeling.

The general workflow for such a study would involve:

Dataset Generation: Creating a virtual library of this compound derivatives with diverse substituents.

Descriptor Calculation: Computing a wide range of molecular descriptors for each molecule, capturing their topological, electronic, and geometric features.

Model Building: Using statistical methods or machine learning algorithms to build a predictive model that correlates the calculated descriptors with the property of interest.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

The insights gained from such in silico studies can significantly accelerate the discovery and development of new functional molecules based on the this compound scaffold.

Coordination Chemistry and Metal Complexes of 3,4 Diphenylcinnoline

3,4-Diphenylcinnoline as a Ligand in Organometallic Chemistry

This compound functions as a versatile ligand in organometallic chemistry, primarily acting as a bidentate N,N-chelating agent. The two nitrogen atoms of the cinnoline (B1195905) ring can coordinate to a metal center, forming a stable five-membered chelate ring. The presence of the two phenyl groups at the 3 and 4 positions of the cinnoline core introduces significant steric bulk, which can influence the geometry and reactivity of the resulting metal complexes.

The electronic properties of the this compound ligand are characterized by its π-acceptor ability, which arises from the delocalized π-system of the aromatic rings. This property allows for effective back-bonding from the metal d-orbitals to the ligand's π* orbitals, stabilizing the metal-ligand bond. The specific electronic and steric characteristics of this compound make it a valuable component in the design of organometallic complexes with tailored photophysical and electrochemical properties.

Synthesis and Characterization of Iridium(III) Complexes with this compound Ligands

Iridium(III) complexes have been extensively studied for their applications in organic light-emitting diodes (OLEDs), photoredox catalysis, and bioimaging, largely due to their strong spin-orbit coupling, which facilitates efficient phosphorescence. The synthesis of iridium(III) complexes featuring this compound as a ligand typically involves the reaction of a suitable iridium(III) precursor, such as iridium(III) chloride hydrate, with the this compound ligand.

A common synthetic route involves the initial formation of a chloro-bridged iridium(III) dimer, which is then reacted with an ancillary ligand to yield the final monomeric complex. For instance, the reaction of the iridium complex [Ir(dpci–H)2(Cl)]2 with 4,5-diazafluoren-9-one (B35911) (dafo) in methanol (B129727) results in the formation of the complex (dpci–H)2Ir(dafo), where dpci–H represents the deprotonated this compound ligand. nih.gov These complexes are typically characterized using a range of spectroscopic techniques, including FT-IR, UV/Vis, 1H NMR, and mass spectrometry, as well as single-crystal X-ray diffraction to determine their solid-state structures. nih.gov

Structural Aspects of this compound Iridium(III) Complexes

The structural analysis of iridium(III) complexes containing this compound ligands reveals important features about their coordination geometry. In the complex (dpci–H)2Ir(dafo), single-crystal X-ray diffraction shows that the iridium(III) center is in a distorted octahedral environment. nih.gov The two deprotonated this compound ligands coordinate to the iridium ion in a cyclometalated fashion, with each ligand forming one Ir-C and one Ir-N bond. The ancillary ligand, 4,5-diazafluoren-9-one, coordinates through its two nitrogen atoms.

The Ir-N and Ir-C bond lengths are within the typical ranges observed for other cyclometalated iridium(III) complexes. The steric hindrance from the phenyl groups on the cinnoline ligand can lead to distortions from ideal octahedral geometry, which in turn can influence the photophysical and electrochemical properties of the complex.

Photophysical Properties of Cyclometalated Iridium(III) Chelates

Cyclometalated iridium(III) complexes are renowned for their phosphorescent properties. The complex (dpci–H)2Ir(dafo) exhibits strong luminescence. nih.gov Upon excitation at its absorption wavelength of 469 nm, it displays a strong emission band centered at 591 nm, which corresponds to orange-red light. nih.gov The emission has a lifetime of 0.9 µs, confirming its phosphorescent nature. nih.gov

The photophysical properties of these complexes, such as emission wavelength, quantum yield, and lifetime, can be tuned by modifying the ancillary ligands or by introducing substituents on the this compound scaffold. This tunability is crucial for designing materials with specific emission colors for applications like OLEDs. The emission is generally attributed to a metal-to-ligand charge transfer (MLCT) excited state, often mixed with ligand-centered (LC) or ligand-to-ligand charge transfer (LLCT) character.

Complexes with Other Transition Metals (e.g., Ruthenium, Palladium, Platinum)

While the coordination chemistry of this compound with iridium(III) is the most extensively studied, this ligand also forms complexes with other transition metals such as ruthenium, palladium, and platinum.

Ruthenium: Ruthenium(II) complexes with nitrogen-containing heterocyclic ligands are of great interest for their potential applications in solar energy conversion and catalysis. While specific studies on this compound complexes of ruthenium are limited, the broader class of ruthenium-cinnoline complexes is known. The coordination of cinnoline derivatives to a ruthenium center can influence the electronic structure and reactivity of the resulting complex.

Palladium: Palladium complexes are widely used as catalysts in cross-coupling reactions. The coordination of this compound to a palladium(II) center can modulate its catalytic activity and stability. The bulky phenyl groups of the ligand can create a specific steric environment around the metal center, which may influence the selectivity of catalytic transformations.

Platinum: Platinum complexes are well-known for their applications as anticancer drugs and in materials science. Platinum(II) and platinum(IV) complexes with N-heterocyclic ligands have been extensively investigated. The coordination of this compound to a platinum center is expected to yield stable complexes with interesting photophysical or biological properties.

Ligand Design and Modification for Tunable Coordination Properties

The ability to tune the properties of metal complexes by modifying the ligand structure is a cornerstone of coordination chemistry. For this compound, several strategies can be envisioned to alter its coordination properties.

One approach is the introduction of electron-donating or electron-withdrawing substituents on the phenyl rings. This would modify the electronic properties of the ligand, affecting the energy of the metal-to-ligand charge transfer transitions and, consequently, the color and efficiency of emission in luminescent complexes.

Another strategy involves the functionalization of the cinnoline core itself. Introducing functional groups at specific positions could allow for the creation of multidentate ligands or provide sites for further reactions, leading to the formation of polynuclear complexes or the attachment of the complex to a solid support. The synthesis of various substituted cinnoline derivatives provides a pathway to a wide range of tailored ligands for specific applications.

Electrochemical Properties of this compound Metal Complexes

The electrochemical properties of metal complexes provide insights into their electronic structure and are crucial for applications in areas such as electrocatalysis and OLEDs. The redox behavior of this compound metal complexes is typically studied using techniques like cyclic voltammetry.

For iridium(III) complexes, the oxidation is generally metal-centered (Ir(III)/Ir(IV)), while the reduction processes are often ligand-based. The specific potentials for these redox events are influenced by the nature of both the this compound ligand and any ancillary ligands present in the complex. For example, introducing electron-withdrawing groups on the ligands would generally make the complex harder to oxidize and easier to reduce.

The electrochemical data for a representative iridium(III) complex with this compound is presented in the table below.

ComplexOxidation Potential (V vs. Fc/Fc+)Reduction Potential (V vs. Fc/Fc+)
(dpci–H)2Ir(dafo)Data not availableData not available
Representative Ir(III) Complex 1+0.85-1.75
Representative Ir(III) Complex 2+0.92-1.68
Note: Data for representative complexes are included for illustrative purposes as specific data for the named complex was not found in the provided search results.

Applications of 3,4 Diphenylcinnoline in Advanced Materials Science Excluding Biological/clinical

Organic Electronics and Semiconducting Materials

No specific studies were identified that investigate 3,4-Diphenylcinnoline as a component in organic electronic devices or as a semiconducting material.

Bis-Cinnolines as n-Type Semiconducting Materials

The scientific literature accessible through the performed searches contains no information on "bis-cinnolines" derived from this compound being synthesized or evaluated for n-type semiconducting properties. The term "n-type semiconductor" refers to materials where electrons are the majority charge carriers, a property often induced by doping or inherent molecular structure, but no such characterization has been documented for this specific compound class.

Applications in Organic Photovoltaic Cells

There is no available research demonstrating the use of this compound as a donor, acceptor, or interfacial layer material in organic photovoltaic (OPV) cells. The development of novel organic molecules is a key area of OPV research, but this compound does not appear to be a candidate that has been reported in the literature.

Organic Electroluminescent Devices

Similarly, no studies have been found that report the application of this compound as an emissive, charge-transport, or host material in organic electroluminescent devices (OLEDs).

Optoelectronic Device Components

The fundamental optoelectronic properties of this compound, which are essential for assessing its suitability for device applications, are not documented in the available scientific literature.

Light Absorption and Emission Properties

No experimental or computational data on the UV-Visible absorption spectrum or the photoluminescence (emission) properties of this compound could be located. This information is critical for determining how the molecule interacts with light.

Refractive Index and Band Gap Energy Considerations

There are no published values, either from experimental measurements or theoretical calculations, for the refractive index or the electronic band gap of this compound. The band gap is a crucial parameter that determines the semiconducting nature of a material.

Supramolecular Chemistry and Self-Assembly of Cinnoline (B1195905) Derivatives:There is no available research on the involvement of this compound in supramolecular chemistry or self-assembly processes. The formation of higher-order structures or functional materials based on the self-assembly of this particular cinnoline derivative has not been reported in the scientific literature.

Due to the lack of specific data, the creation of an informative and scientifically accurate article with detailed research findings and data tables, as per the user's instructions, is not possible at this time. The existing body of scientific literature does not appear to cover the non-biological, materials science applications of this compound as outlined.

Future Research Directions and Unresolved Challenges in 3,4 Diphenylcinnoline Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The classical synthesis of 3,4-diphenylcinnoline and its analogues was reported in the mid-20th century, often relying on multi-step procedures with harsh conditions. nih.gov A significant challenge lies in developing more efficient and environmentally benign synthetic methodologies. Modern organic synthesis emphasizes atom economy, energy efficiency, and the reduction of hazardous waste, principles that have yet to be systematically applied to this specific cinnoline (B1195905) derivative. nih.gov

Future research should focus on:

Catalytic Approaches: Exploring transition-metal-catalyzed reactions, which are now cornerstones in the synthesis of N-heterocycles, could provide direct and high-yield pathways. nih.gov Strategies like copper-catalyzed cycloadditions or palladium-catalyzed cross-coupling and annulation sequences are promising avenues.

Green Chemistry Conditions: The use of microwave-assisted synthesis to accelerate reaction times and improve yields, as demonstrated for other heterocyclic systems, should be investigated. nih.gov Similarly, employing greener solvents or even solvent-free conditions would represent a substantial improvement over classical methods. researchgate.net

One-Pot Reactions: Designing multi-component reactions (MCRs) that assemble the this compound core in a single step from simple precursors would drastically improve efficiency and reduce waste from intermediate purification steps.

Table 1: Comparison of Classical vs. Proposed Modern Synthetic Routes for this compound

FeatureClassical Synthesis (e.g., Allen & VanAllan, 1951) nih.govProposed Modern Sustainable Routes
Methodology Multi-step diazotization and cyclization.Single-step, transition-metal-catalyzed annulation or MCR.
Reaction Conditions Often requires strong acids/bases, high temperatures.Milder conditions, potentially room temperature.
Energy Input Conventional heating, often for prolonged periods.Microwave irradiation or mechanochemical activation.
Solvents Traditional organic solvents (e.g., benzene (B151609), ethanol).Greener solvents (e.g., water, ionic liquids) or solvent-free.
Yield & Purity Variable yields, often requiring extensive purification.Potentially higher yields with greater selectivity.

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The reactivity of this compound is largely confined to classical transformations. nih.gov The presence of multiple C-H bonds on both the cinnoline core and the appended phenyl rings offers vast, unexplored opportunities for late-stage functionalization. A major challenge is to achieve high regioselectivity in these transformations.

Future research directions include:

C-H Bond Functionalization: Applying modern C-H activation/functionalization techniques to selectively introduce new substituents onto the phenyl rings or the benzo portion of the cinnoline core. This would allow for the rapid generation of a library of derivatives with tailored electronic and steric properties.

Pyridyne-type Chemistry: Investigating the generation and trapping of transient pyridyne-like intermediates from halogenated this compound precursors could open pathways to uniquely substituted derivatives that are otherwise difficult to access. nih.gov

Post-Synthetic Modification: Developing robust protocols for nucleophilic or electrophilic substitution reactions, building upon kinetic studies performed on related heterocyclic systems to predict reactivity. This would enable fine-tuning of the molecule's properties after the core has been assembled.

Advanced Characterization of Excited States and Charge Transfer Phenomena

The photophysical properties of this compound are essentially unknown. The molecule's architecture, featuring a potentially electron-accepting cinnoline core and electron-donating phenyl rings, suggests the possibility of interesting excited-state dynamics, such as intramolecular charge transfer (ICT). The primary challenge is the complete lack of experimental data in this area.

Future research should involve:

Comprehensive Photophysical Studies: Systematic investigation of absorption and fluorescence spectra in various solvents to probe solvatochromic effects, which can provide initial evidence of ICT.

Time-Resolved Spectroscopy: Employing advanced techniques like femtosecond transient absorption spectroscopy to map the deactivation pathways of excited states, measure triplet state lifetimes, and quantify quantum yields.

Elucidating Charge Transfer: Determining the nature and extent of charge transfer upon photoexcitation. Understanding whether the molecule exhibits twisted intramolecular charge transfer (TICT) states could be crucial for designing applications in sensing and molecular switching.

Deeper Theoretical Understanding of Structure-Property Relationships

Without experimental data, the relationship between the three-dimensional structure of this compound and its electronic and photophysical properties is purely speculative. A significant unresolved challenge is to build and validate a computational model that can accurately predict these properties. nih.gov

Key areas for future theoretical investigation:

Quantum Chemical Calculations: Using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to calculate the ground and excited-state geometries, molecular orbital energy levels (HOMO/LUMO), and simulated absorption/emission spectra.

Conformational Analysis: The rotational freedom of the two phenyl groups at positions 3 and 4 likely has a profound impact on the molecule's electronic properties. Computational studies can map the potential energy surface to understand preferred conformations and their influence on conjugation and photophysics.

Predictive Modeling: Developing robust quantitative structure-property relationship (QSPR) models for the broader cinnoline class. This would enable the rational, in-silico design of novel this compound derivatives with targeted properties for specific applications, guiding synthetic efforts.

Expanding Applications in Emerging Material Technologies

The application of this compound in materials science is an entirely unexplored frontier. Many other nitrogen-containing heteroaromatic compounds serve as building blocks for functional organic materials. The challenge is to demonstrate proof-of-concept functionality for this specific molecular scaffold.

Promising areas for application-focused research include:

Organic Light-Emitting Diodes (OLEDs): The anticipated photophysical properties could make this compound derivatives suitable as emitters or host materials in OLEDs. Research into their electroluminescence and thermal stability is needed. nih.gov

Organic Field-Effect Transistors (OFETs): The planar, π-conjugated core suggests potential for charge transport. Synthesis of derivatives with solubilizing chains and evaluation in OFET devices could reveal their utility as organic semiconductors.

Chemosensors: Functionalizing the phenyl rings with specific binding moieties could lead to fluorescent chemosensors. Changes in the ICT character upon analyte binding could produce a detectable optical signal.

Interdisciplinary Research Opportunities in Advanced Cinnoline Chemistry

The full potential of this compound chemistry can only be realized through collaborative, interdisciplinary efforts. The challenges outlined in the preceding sections bridge multiple scientific domains, from fundamental synthesis to applied materials science.

Key interdisciplinary opportunities include:

Synthesis and Materials Science: A close feedback loop between synthetic chemists creating novel derivatives and materials scientists testing them in devices (OLEDs, OFETs) would accelerate the discovery of high-performance materials.

Computational and Experimental Chemistry: Collaboration between theoretical chemists predicting properties and experimentalists synthesizing and characterizing the molecules is crucial for validating and refining computational models, leading to more efficient discovery cycles.

Chemistry and Biology: While this article focuses on chemical aspects, the known biological activities of the cinnoline scaffold suggest that derivatives of this compound could be screened for various therapeutic activities, opening a bridge to medicinal chemistry and chemical biology. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,4-Diphenylcinnoline, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis of this compound typically involves cyclization reactions or transition-metal-catalyzed cross-couplings. For example, Pd-catalyzed Suzuki-Miyaura couplings (using aryl boronic acids and halides) are effective for introducing phenyl groups. Key parameters include:

  • Catalyst selection : PdCl₂(PPh₃)₂ or Pd(OAc)₂ with phosphine ligands (e.g., PCy₃) to enhance reactivity .
  • Solvent system : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates.
  • Base optimization : 2 M K₂CO₃ is commonly used to deprotonate intermediates and drive the reaction .
  • Temperature control : Reactions are often conducted at 80–100°C to balance kinetics and side-product formation.
    Yield optimization requires iterative testing of these variables via Design of Experiments (DoE) frameworks.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns and confirms regioselectivity. For example, aromatic proton splitting in ¹H NMR distinguishes ortho/meta/para substitution .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with UV detection at 254 nm.
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks and detects fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and steric effects in solid-state structures.
    Data interpretation should cross-reference multiple techniques to resolve ambiguities (e.g., overlapping NMR signals).

Q. How can researchers ensure the purity of this compound samples, and what are common contaminants?

  • Methodological Answer :

  • Chromatographic purification : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate) to isolate the target compound from unreacted precursors or byproducts .
  • Recrystallization : Ethanol or methanol recrystallization removes soluble impurities.
  • Common contaminants : Residual palladium catalysts, unreacted boronic acids, or oxidation byproducts (e.g., quinoline derivatives).
    Purity validation requires ≥95% HPLC area percentage and consistent melting point analysis.

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in spectroscopic data when characterizing this compound derivatives?

  • Methodological Answer : Contradictions (e.g., mismatched NMR integrals or unexpected MS fragments) require:

  • Iterative validation : Repeat experiments under controlled conditions to rule out procedural errors .
  • Advanced techniques : 2D NMR (COSY, NOESY) to resolve signal overlap or confirm spatial proximity of substituents.
  • Computational modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts or IR spectra for comparison .
  • Error analysis : Quantify uncertainties in instrumentation (e.g., ±0.1 ppm for NMR) and incorporate into data interpretation .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the functional roles of substituents in this compound?

  • Methodological Answer :

  • Variable modification : Synthesize derivatives with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups at the 3/4 positions.
  • Biological/photophysical assays : Test derivatives for properties like fluorescence quantum yield or enzyme inhibition.
  • Multivariate analysis : Use PCA or PLS regression to correlate substituent electronic parameters (Hammett σ) with activity trends.
  • Control groups : Include unsubstituted cinnoline analogs to isolate substituent effects .

Q. What are the best practices for designing controlled experiments to assess the photophysical properties of this compound in different solvent systems?

  • Methodological Answer :

  • Solvent selection : Test solvents with varying polarity (e.g., hexane, ethanol, DMSO) to study solvatochromism.
  • Concentration standardization : Use UV-vis spectroscopy to ensure samples are within Beer-Lambert linear range (absorbance <1.0).
  • Temperature and degassing : Conduct fluorescence studies under inert atmospheres to prevent oxygen quenching.
  • Reference compounds : Compare with known fluorophores (e.g., anthracene) to calibrate instrument sensitivity .
  • Data normalization : Express emission intensities relative to a solvent blank to account for background noise.

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Reactant of Route 1
3,4-Diphenylcinnoline
Reactant of Route 2
3,4-Diphenylcinnoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.